REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[C:7]([Cl:11])=[CH:6][C:5]=1[NH2:12].[CH3:14][C:15]1[CH:16]=[C:17]([CH2:22][C:23](Cl)=[O:24])[CH:18]=[C:19]([CH3:21])[CH:20]=1>>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([I:10])[C:7]([Cl:11])=[CH:6][C:5]=1[NH:12][C:23](=[O:24])[CH2:22][C:17]1[CH:16]=[C:15]([CH3:14])[CH:20]=[C:19]([CH3:21])[CH:18]=1
|
Name
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|
Quantity
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25 mL
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=C(C(=C1)I)Cl)N)=O
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Name
|
(3,5-dimethylphenyl) acetyl chloride
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)CC(=O)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
75 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
the reaction was cooled
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Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C(=C1)I)Cl)NC(CC1=CC(=CC(=C1)C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |